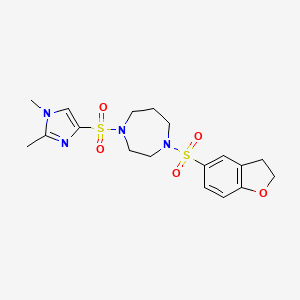
1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C18H24N4O5S2 and its molecular weight is 440.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a novel chemical entity that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, including its effects on various biological pathways and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a dihydrobenzofuran moiety and imidazole sulfonyl groups. Its molecular formula is C18H22N4O4S2, and it has a molecular weight of approximately 426.52 g/mol. The structural complexity suggests multiple points of interaction with biological targets.
1. Antiinflammatory Activity
Research indicates that compounds similar to this compound exhibit significant antiinflammatory properties. A study evaluated various derivatives for their ability to inhibit cyclooxygenase (COX) enzymes—specifically COX-1 and COX-2. The results showed that certain derivatives had IC50 values in the nanomolar range for COX-2 inhibition, suggesting a potent anti-inflammatory effect similar to established NSAIDs like diclofenac .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Analgesic Activity (%) |
|---|---|---|---|
| Compound A | 10.5 | 0.04 | 51 |
| Compound B | 18.8 | 0.46 | 42 |
| Target Compound | N/A | N/A | N/A |
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
3. Cytotoxicity and Antitumor Effects
In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic signaling pathways. Further studies are needed to elucidate the specific effects of the target compound on tumor cells.
Case Studies
Several studies have highlighted the biological activities of compounds with similar structures:
- Case Study on Analgesic Effects : A series of benzodifuranyl derivatives were tested for analgesic efficacy in animal models. Results indicated significant pain relief comparable to traditional analgesics .
- Anti-inflammatory Mechanism Investigation : Research focused on the inhibition of IL-1β production showed that certain derivatives reduced serum levels significantly during inflammatory responses, indicating a potential pathway for therapeutic application in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications on the benzofuran and imidazole rings can lead to enhanced potency or selectivity towards specific targets:
| Modification | Effect |
|---|---|
| Addition of halogens | Increased potency against COX enzymes |
| Alteration of sulfonamide groups | Improved solubility and bioavailability |
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S2/c1-14-19-18(13-20(14)2)29(25,26)22-8-3-7-21(9-10-22)28(23,24)16-4-5-17-15(12-16)6-11-27-17/h4-5,12-13H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNWOEXKEDPWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














